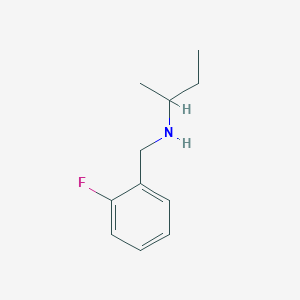

N-(2-fluorobenzyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-fluorobenzyl)butan-2-amine is a chemical compound with the molecular formula C11H16FN . It has a molecular weight of 181.25 g/mol . The IUPAC name for this compound is N-[(2-fluorophenyl)methyl]butan-2-amine .

Molecular Structure Analysis

The InChI string for N-(2-fluorobenzyl)butan-2-amine isInChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 . The Canonical SMILES representation is CCC(C)NCC1=CC=CC=C1F . These representations provide a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-fluorobenzyl)butan-2-amine include a molecular weight of 181.25 g/mol, XLogP3 of 2.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The compound also has a topological polar surface area of 12 Ų .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines, have been extensively studied for their degradation using advanced oxidation processes (AOPs). These methods are effective in mineralizing nitrogen-containing compounds, improving the overall efficacy of treatment schemes. The degradation of amines through AOPs, including ozone and Fenton processes, varies significantly with pH, and hybrid methods offer synergistic effects for specific effluents [Akash P. Bhat, P. Gogate (2021)].

PFAS Removal with Amine-Functionalized Sorbents

The study of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has shown promising results. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This indicates the potential of nitrogen-containing sorbents, possibly including structures similar to "N-(2-fluorobenzyl)butan-2-amine," for environmental remediation applications [M. Ateia et al. (2019)].

Metal Ion Complexation and Removal

Nitrogen-containing ligands have shown considerable potential in complexing with metal ions for removal or recovery from solutions. The amine groups in compounds like chitosan have been utilized for chelating metal ions, suggesting the utility of similar nitrogen-containing compounds in applications ranging from wastewater treatment to the selective recovery of valuable metals [E. Guibal (2004)].

Targeted Drug Delivery Systems

The design of targeted drug delivery systems using chitosan nanoparticles illustrates the critical role of amine functionalities in biomedical applications. Chitosan's primary amine groups facilitate controlled drug release, muco-adhesion, and permeation enhancement, suggesting potential applications for other nitrogen-containing compounds in nanotechnology and medicine [E. Rostami (2020)].

Catalysis and Organic Synthesis

Metalloporphyrin-catalyzed saturated C-H bond functionalization has been reviewed, highlighting the role of nitrogen-containing ligands in the synthesis of complex molecules. This suggests the possible involvement of compounds like "N-(2-fluorobenzyl)butan-2-amine" in catalytic processes and organic synthesis, particularly in hydroxylation, amination, and carbenoid insertion reactions [C. Che et al. (2011)].

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNDDCDZEXRZEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405944 |

Source

|

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)butan-2-amine | |

CAS RN |

893590-49-3 |

Source

|

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)

![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)